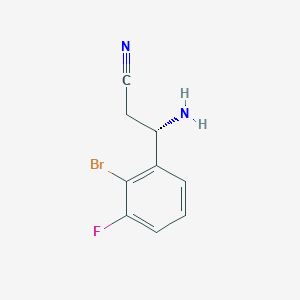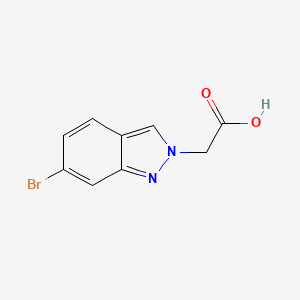
(3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide is a chemical compound with a unique structure that includes a thiazinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a phenyl-substituted amine with a sulfonyl chloride in the presence of a base, followed by cyclization to form the thiazinane ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the same basic steps as laboratory synthesis but is optimized for efficiency and yield. This may involve continuous flow reactors and real-time monitoring of reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve catalysts like aluminum chloride (AlCl3) and solvents such as chloroform or carbon tetrachloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl: A compound with a similar ring structure but different substituents.
(3S,6S)-3,6-bis(4-hydroxyphenyl)methylpiperazine-2,5-dione: Another compound with a similar core structure but different functional groups.
Uniqueness
(3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide is unique due to its specific combination of a thiazinane ring with a phenyl and methyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H15NO2S |
|---|---|
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
(3R,6S)-6-methyl-3-phenylthiazinane 1,1-dioxide |
InChI |
InChI=1S/C11H15NO2S/c1-9-7-8-11(12-15(9,13)14)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m0/s1 |
Clé InChI |
ZZBFFTJFTAHJLW-GXSJLCMTSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H](NS1(=O)=O)C2=CC=CC=C2 |
SMILES canonique |
CC1CCC(NS1(=O)=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol](/img/structure/B13053593.png)
![2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B13053596.png)
![Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate](/img/structure/B13053604.png)
